![molecular formula C21H29N5 B6446182 4-[4-(3-phenylpropyl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine CAS No. 2640960-08-1](/img/structure/B6446182.png)
4-[4-(3-phenylpropyl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine
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Overview
Description
4-[4-(3-phenylpropyl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine, also known as 4-PPP, is a synthetic organic compound that has been used in a variety of scientific research applications. It is a member of the piperazine family, which is composed of compounds that contain two nitrogen atoms in a cyclic structure. 4-PPP has been studied for its therapeutic potential, as well as its biochemical and physiological effects.
Scientific Research Applications
4-[4-(3-phenylpropyl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine has been studied for its potential therapeutic applications, as well as its biochemical and physiological effects. It has been studied in a variety of research applications, including cancer research, neurodegenerative disease research, and cardiovascular disease research. In addition, it has been studied for its potential to act as an anti-inflammatory agent, as well as its ability to modulate the activity of certain receptors in the brain.
Mechanism of Action
Target of Action
Similar compounds with a piperazine moiety have been found to interact with a variety of targets, such as acetylcholinesterase . These targets play crucial roles in various biological processes, including neurotransmission .
Mode of Action
Compounds with similar structures have been found to inhibit enzymes like acetylcholinesterase . This inhibition could potentially alter the levels of neurotransmitters in the brain, affecting various neurological processes .
Biochemical Pathways
Based on its potential interaction with acetylcholinesterase, it could influence cholinergic neurotransmission . This could have downstream effects on various neurological processes and cognitive functions .
Pharmacokinetics
Compounds with a piperazine moiety are known to positively modulate the pharmacokinetic properties of a drug substance . This could potentially enhance the bioavailability of the compound .
Result of Action
Based on its potential interaction with acetylcholinesterase, it could potentially alter neurotransmitter levels, affecting various neurological processes and cognitive functions .
Advantages and Limitations for Lab Experiments
4-[4-(3-phenylpropyl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is relatively stable in aqueous solutions. In addition, it has been found to possess a variety of biochemical and physiological effects, which makes it useful for studying the effects of certain drugs or compounds. However, its potential therapeutic effects have not been fully explored, and its mechanism of action is still not fully understood.
Future Directions
There are a variety of potential future directions for 4-[4-(3-phenylpropyl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine. One potential direction is to further explore its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative diseases. In addition, further research could be conducted to better understand its mechanism of action and to explore its potential interactions with other compounds. Another potential direction is to explore its potential to act as an anti-inflammatory agent, as well as its potential to modulate the activity of certain receptors in the brain. Finally, further research could be conducted to explore its potential to interact with certain enzymes, such as cyclooxygenase, and inhibit their activity.
Synthesis Methods
4-[4-(3-phenylpropyl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine can be synthesized using a variety of methods. One method involves the reaction of a pyrrolidine derivative and a piperazine derivative in the presence of a base, such as sodium hydroxide. The pyrrolidine derivative is typically a 3-phenylpropylpiperazine, while the piperazine derivative is typically a 2-pyrrolidin-1-ylpyrimidine. The reaction is typically carried out at a temperature of 100-150°C, and the product is a white crystalline solid.
properties
IUPAC Name |
4-[4-(3-phenylpropyl)piperazin-1-yl]-2-pyrrolidin-1-ylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5/c1-2-7-19(8-3-1)9-6-12-24-15-17-25(18-16-24)20-10-11-22-21(23-20)26-13-4-5-14-26/h1-3,7-8,10-11H,4-6,9,12-18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRDLQNFMVIKOEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=CC(=N2)N3CCN(CC3)CCCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(3-Phenylpropyl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine |
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